

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol

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Compound of Interest

Compound Name: 3-Fluorophenol

Cat. No.: B1196323

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This technical guide provides a comprehensive overview of the boiling and melting points of **3-Fluorophenol**, intended for researchers, scientists, and professionals in drug development. The document outlines key physical constants, details the experimental methodologies for their determination, and presents a logical workflow for assessing compound purity based on these properties.

Physicochemical Data for 3-Fluorophenol

3-Fluorophenol is a colorless to light yellow or brown liquid characterized by a phenolic odor. [1][2] Its key physical properties are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry and drug design.

Property	Value	Source(s)
Boiling Point	178 °C (at 760 mmHg)	[2] [3] [4] [5]
Melting Point	8-12 °C	[3] [5]
10 °C	[2]	
12 °C	[4]	
12-14 °C	[1]	
Density	1.238 g/mL (at 25 °C)	
1.240 g/mL	[2]	[3] [4] [5]
Flash Point	71 °C (159.8 °F)	[2] [3]
Molecular Weight	112.10 g/mol	[3] [4]
Molecular Formula	C ₆ H ₅ FO	[2] [4]

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental for identifying a substance and assessing its purity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Pure compounds typically exhibit sharp, well-defined melting and boiling points, whereas impurities tend to depress the melting point and broaden the melting range.[\[6\]](#)[\[7\]](#)

Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[\[6\]](#)[\[10\]](#)

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point.[\[10\]](#)

Detailed Methodology (Modern Apparatus):

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to allow for uniform heating.
- **Capillary Loading:** A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[\[11\]](#) The tube is tapped gently or dropped through a long glass tube to pack the sample firmly into the bottom.[\[11\]](#)
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of a melting point apparatus.[\[10\]](#) A thermometer or digital probe is positioned to accurately measure the temperature of the block.
- **Heating and Observation:**
 - If the approximate melting point is known, the sample is heated rapidly to about 20°C below this temperature.[\[11\]](#)
 - The heating rate is then slowed significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[\[6\]](#)[\[11\]](#)
 - The sample is observed through a magnifying eyepiece.
- **Data Recording:** Two temperatures are recorded:
 - The temperature at which the first droplet of liquid appears.[\[11\]](#)
 - The temperature at which the entire sample has completely liquefied.
 - This provides the melting point range. For a pure substance, this range is typically narrow (0.5-1.0°C).[\[6\]](#)

Boiling Point Determination

For liquids, distillation and the micro-reflux (capillary) method are standard procedures for determining the boiling point.[\[12\]](#)[\[13\]](#)

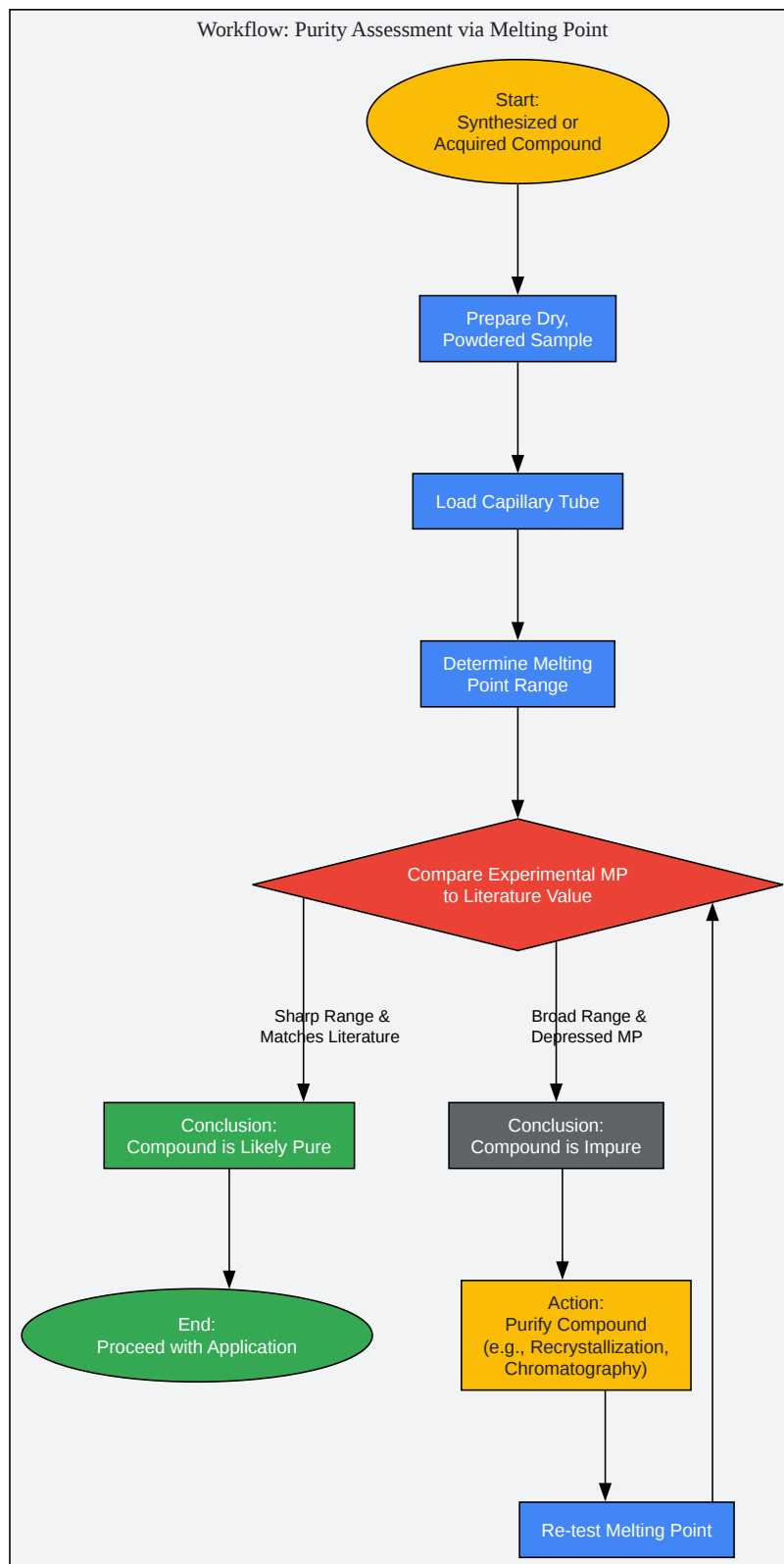
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[14\]](#) At this temperature, the liquid undergoes a phase transition to a gas.[\[8\]](#)

Detailed Methodology (Micro-Reflux Capillary Method):

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.[\[13\]](#)[\[15\]](#)
- Apparatus Setup:
 - A small capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[\[15\]](#)
 - The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
 - This assembly is then placed in a heating bath (e.g., an oil bath or a Thiele tube) or an aluminum heating block.[\[13\]](#)
- Heating and Observation:
 - The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[\[13\]](#)
 - As the liquid's boiling point is reached, its vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[\[13\]](#)
- Data Recording:
 - Heating is discontinued at the point of rapid bubbling.
 - As the apparatus cools, the bubbling will slow and eventually stop. The liquid will then be drawn up into the capillary tube.[\[13\]](#)
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[13\]](#)[\[14\]](#) This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for using melting point determination as a criterion for compound identification and purity assessment.



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Caption: Workflow for purity analysis using melting point determination.

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